molecular formula C31H28N2O3 B11457720 2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide

2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide

Cat. No.: B11457720
M. Wt: 476.6 g/mol
InChI Key: OMLAXASCMRJPAT-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide is a complex organic compound that features a unique combination of cyclohexyl, phenoxy, naphthoxazole, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the naphtho[1,2-D][1,3]oxazole core through a cyclization reaction involving naphthols and amines. This can be achieved using TEMPO as the oxygen source, which provides outstanding functional group tolerance .

Subsequently, the phenylacetamide moiety can be introduced through an amidation reaction, followed by the attachment of the cyclohexylphenoxy group via etherification. The overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective reagents. Additionally, purification techniques such as crystallization, distillation, and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthoxazole moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenoxy and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenoxy or amide compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthoxazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylacetamide and cyclohexylphenoxy groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexylphenoxy)-N-(3-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)acetamide is unique due to its combination of cyclohexyl, phenoxy, and phenylacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28N2O3

Molecular Weight

476.6 g/mol

IUPAC Name

N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-2-(4-cyclohexylphenoxy)acetamide

InChI

InChI=1S/C31H28N2O3/c34-29(20-35-26-16-13-22(14-17-26)21-7-2-1-3-8-21)32-25-11-6-10-24(19-25)31-33-30-27-12-5-4-9-23(27)15-18-28(30)36-31/h4-6,9-19,21H,1-3,7-8,20H2,(H,32,34)

InChI Key

OMLAXASCMRJPAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC6=CC=CC=C65

Origin of Product

United States

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